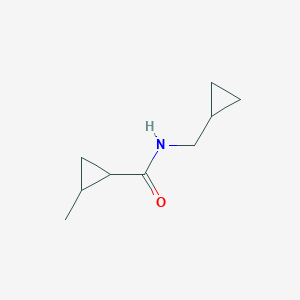
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as EQCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQCA is a quinoline derivative that exhibits a range of interesting properties, making it a promising candidate for use in scientific research.
Mechanism of Action
The mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is not fully understood. However, it is believed that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer properties, N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit antioxidant and anti-inflammatory effects. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in scientific research is its potency and specificity against cancer cells. N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. Another area of research is the optimization of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide for use in cancer therapy, including the development of targeted delivery methods. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide involves the reaction of 3-ethylphenylamine with 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst. The resulting product is then treated with acetic anhydride to form N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide. This method of synthesis has been optimized to produce high yields of pure N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Scientific Research Applications
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
N-(3-ethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-12-6-5-7-13(10-12)19-18(22)15-11-17(21)20-16-9-4-3-8-14(15)16/h3-10,15H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZMILABYPITJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)





![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
